3-(2-((3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyridin-4-yl)benzonitrile
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the reductive amination conditions with morpholine . After acidic hydrolysis, the resulting ketone is then treated with 4M HCl in ethyl acetate (EtOAc) to obtain the final product as a trihydrochloride salt .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are quite complex. One of the key reactions is the reductive amination of a ketone with morpholine . This reaction is followed by acidic hydrolysis and treatment with 4M HCl in ethyl acetate (EtOAc) to obtain the final product .Scientific Research Applications
Synthesis and Structural Optimization
Research in medicinal chemistry often involves the synthesis and structural optimization of compounds to enhance their potency, selectivity, and pharmacokinetic properties. For example, studies on 2-aminopyrimidines and pyrazolo[1,5-a]pyridines as ligands for various receptors demonstrate the approach of optimizing the chemical structure to improve biological activity and selectivity for specific targets (Sadek et al., 2014), (Möller et al., 2017).
Biological Evaluation and Therapeutic Potential
Compounds similar to the one have been evaluated for their therapeutic potential in various disease models. For instance, derivatives have been investigated for their anti-inflammatory, antinociceptive, antimicrobial, antihypertensive, and antiarrhythmic activities, indicating the broad therapeutic applications of these molecules (Altenbach et al., 2008), (Patel et al., 2011).
Mechanistic Insights
Further, research on these compounds provides mechanistic insights into how they interact with biological targets, such as receptors and enzymes, contributing to our understanding of their potential modes of action. This includes studies on their binding affinities, agonist or antagonist properties, and the molecular basis for their selectivity (Dekeyne et al., 2012), (Enguehard-Gueiffier et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[2-[3-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyridin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-28-10-12-29(13-11-28)22-7-6-21(16-23(22)30-2)27-24-15-20(8-9-26-24)19-5-3-4-18(14-19)17-25/h3-9,14-16H,10-13H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKGSFSZXFLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=C3)C4=CC=CC(=C4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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